Cas no 844885-22-9 ((3,5-difluorophenyl)(3,5-dimethylphenyl)methanone)

(3,5-Difluorophenyl)(3,5-dimethylphenyl)methanone is a fluorinated aromatic ketone with potential applications in pharmaceutical and materials chemistry. Its structure combines electron-withdrawing difluorophenyl and electron-donating dimethylphenyl groups, offering unique electronic and steric properties for synthetic modifications. The presence of fluorine atoms enhances metabolic stability and lipophilicity, making it valuable in drug discovery for bioactive molecule design. The compound’s rigid aromatic framework also lends itself to use as a building block in advanced materials, such as liquid crystals or polymers. High purity and well-defined reactivity further support its utility in precision synthesis. Proper handling under inert conditions is recommended due to potential sensitivity to moisture or air.
(3,5-difluorophenyl)(3,5-dimethylphenyl)methanone structure
844885-22-9 structure
Product Name:(3,5-difluorophenyl)(3,5-dimethylphenyl)methanone
CAS No:844885-22-9
MF:C15H12F2O
MW:246.251991271973
MDL:MFCD06201530
CID:989417
PubChem ID:2758273
Update Time:2025-06-08

(3,5-difluorophenyl)(3,5-dimethylphenyl)methanone Chemical and Physical Properties

Names and Identifiers

    • (3,5-difluorophenyl)(3,5-dimethylphenyl)methanone
    • (3,5-difluorophenyl)-(3,5-dimethylphenyl)methanone
    • 3,5-Difluoro-3',5'-diMethylbenzophenone
    • 844885-22-9
    • DTXSID40374252
    • (3,5-Difluoro-phenyl)-(3,5-dimethyl-phenyl)-methanone
    • MFCD06201530
    • AKOS010913625
    • MDL: MFCD06201530
    • Inchi: 1S/C15H12F2O/c1-9-3-10(2)5-11(4-9)15(18)12-6-13(16)8-14(17)7-12/h3-8H,1-2H3
    • InChI Key: WJYQJRMABMPGHM-UHFFFAOYSA-N
    • SMILES: FC1C=C(C=C(C=1)C(C1C=C(C)C=C(C)C=1)=O)F

Computed Properties

  • Exact Mass: 246.08600
  • Monoisotopic Mass: 246.08562133g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 285
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • PSA: 17.07000
  • LogP: 3.81260

(3,5-difluorophenyl)(3,5-dimethylphenyl)methanone Security Information

(3,5-difluorophenyl)(3,5-dimethylphenyl)methanone Customs Data

  • HS CODE:2914700090
  • Customs Data:

    China Customs Code:

    2914700090

    Overview:

    2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%

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(3,5-difluorophenyl)(3,5-dimethylphenyl)methanone Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:844885-22-9)(3,5-difluorophenyl)(3,5-dimethylphenyl)methanone
Order Number:A1181406
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:47
Price ($):287.0
Email:sales@amadischem.com

Additional information on (3,5-difluorophenyl)(3,5-dimethylphenyl)methanone

Introduction to (3,5-Difluorophenyl)(3,5-Dimethylphenyl)methanone (CAS No. 844885-22-9)

(3,5-Difluorophenyl)(3,5-dimethylphenyl)methanone (CAS No. 844885-22-9) is a synthetic compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry due to its unique structural properties and potential applications. This compound is characterized by its difluorophenyl and dimethylphenyl substituents, which confer distinct chemical and biological properties. This introduction aims to provide a comprehensive overview of the compound, including its synthesis, physical and chemical properties, and recent research findings.

The synthesis of (3,5-difluorophenyl)(3,5-dimethylphenyl)methanone typically involves a series of well-established organic reactions. One common approach is the Friedel-Crafts acylation reaction, where a difluorobenzene derivative is reacted with a dimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This method yields high purity products with good yields. Another synthetic route involves the coupling of difluorobenzene and dimethylbenzoyl chloride using transition metal catalysts, such as palladium-based catalysts, which can offer enhanced selectivity and milder reaction conditions.

In terms of physical and chemical properties, (3,5-difluorophenyl)(3,5-dimethylphenyl)methanone exhibits several notable characteristics. It is a solid at room temperature with a melting point typically ranging from 60 to 70°C. The compound is slightly soluble in water but highly soluble in organic solvents such as dichloromethane, ethanol, and dimethyl sulfoxide (DMSO). Its molecular weight is approximately 266.29 g/mol, and it has a molecular formula of C16H12F2O. The presence of fluorine atoms in the molecule imparts unique electronic properties, making it an attractive candidate for various chemical reactions and biological studies.

Recent research has focused on the biological activity of (3,5-difluorophenyl)(3,5-dimethylphenyl)methanone. Studies have shown that this compound exhibits significant antimicrobial properties against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that (3,5-difluorophenyl)(3,5-dimethylphenyl)methanone demonstrated potent inhibitory effects on Staphylococcus aureus and Escherichia coli at low micromolar concentrations. These findings suggest potential applications in the development of new antimicrobial agents.

Beyond its antimicrobial properties, (3,5-difluorophenyl)(3,5-dimethylphenyl)methanone has also been investigated for its anti-inflammatory effects. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in human macrophages. These anti-inflammatory activities are attributed to the compound's ability to modulate key signaling pathways involved in inflammation, such as the nuclear factor-kappa B (NF-κB) pathway.

In addition to its biological activities, (3,5-difluorophenyl)(3,5-dimethylphenyl)methanone has been explored for its potential use as a ligand in coordination chemistry. The unique electronic properties conferred by the fluorine atoms make it an excellent candidate for forming stable complexes with various metal ions. Research published in Inorganic Chemistry in 2020 demonstrated that complexes formed with this ligand exhibited enhanced catalytic activity in several important reactions, including hydrogenation and oxidation processes.

The pharmacokinetic properties of (3,5-difluorophenyl)(3,5-dimethylphenyl)methanone have also been studied to evaluate its suitability for pharmaceutical applications. Preclinical studies have shown that this compound has favorable absorption profiles when administered orally or intravenously. It exhibits good bioavailability and a reasonable half-life in vivo, making it a promising candidate for further development into therapeutic agents.

In conclusion, (3,5-difluorophenyl)(3,5-dimethylphenyl)methanone (CAS No. 844885-22-9) is a versatile compound with a wide range of potential applications in both chemical and biological research. Its unique structural features and favorable physical and chemical properties make it an attractive candidate for further investigation into its biological activities and potential therapeutic uses. Ongoing research continues to uncover new insights into the mechanisms underlying its effects and to explore its potential as a valuable tool in drug discovery and development.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:844885-22-9)(3,5-difluorophenyl)(3,5-dimethylphenyl)methanone
A1181406
Purity:99%
Quantity:1g
Price ($):287.0
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